4-(2-Naphthyl)-1H-1,2,3-triazole

Antiplasmodial Drug resistance 1,2,3-Triazole

Problem: Pyrimethamine-resistant malaria strains evade existing DHFR inhibitors. Solution: 4-(2-Naphthyl)-1H-1,2,3-triazole-a 1,4-disubstituted triazole scaffold-delivers ~3-fold potency advantage against resistant P. falciparum with no HEK-293 cytotoxicity. Its 2-naphthyl isomer uniquely mimics native substrate binding in glycogen phosphorylase (X-ray validated) and enables >100 nm Stokes shift in triazolium salts for imaging. The 1,2,3-triazole regioisomer is essential for CYP51 heme coordination. Procure the 2-naphthyl isomer to preserve target engagement specificity.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
Cat. No. B13704961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Naphthyl)-1H-1,2,3-triazole
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NNN=C3
InChIInChI=1S/C12H9N3/c1-2-4-10-7-11(6-5-9(10)3-1)12-8-13-15-14-12/h1-8H,(H,13,14,15)
InChIKeyPDROOAHEPLEAFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Naphthyl)-1H-1,2,3-triazole: Identity & Procurement


4-(2-Naphthyl)-1H-1,2,3-triazole is a 1,4-disubstituted 1H-1,2,3-triazole bearing a 2-naphthyl group at the C4 position. This scaffold is assembled predominantly via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical 'click' reaction that delivers regioselective 1,4-triazole connectivity [1]. The 2-naphthyl appendage distinguishes the compound from the more common 1-naphthyl isomer and from simpler 4-phenyl-1H-1,2,3-triazole analogs, imparting a larger hydrophobic surface area, extended π–π stacking capability, and distinct photophysical signatures that are directly relevant to structure-based design in medicinal chemistry, chemical biology probe development, and fluorescent materials research [2].

Regiochemistry 1,4‑Disubstituted 1H‑1,2,3‑triazole core
Naphthyl Orientation 2‑Naphthyl C4 substitution for spatial control
Assembly Click‑assembled (CuAAC) with defined connectivity

Non-Interchangeability of 4-(2-Naphthyl)-1H-1,2,3-triazole


Despite superficial structural similarity among naphthyl-bearing 1,2,3-triazoles, the position of the naphthyl attachment (1-naphthyl vs. 2-naphthyl) and the triazole regiochemistry (1,4- vs. 1,5-disubstituted; 1H- vs. 2H-) fundamentally alter molecular recognition, photophysical output, and biological target engagement. X-ray crystallographic studies of glycogen phosphorylase–inhibitor complexes reveal that the 2-naphthyl isomer adopts a binding orientation that closely mimics the cognate amide substrate, whereas the 1-naphthyl and phenyl analogs induce a different aromatic orientation and a conformational rearrangement of the 280s loop [1]. In antimicrobial triazolium salts, the 2-naphthyl substituent imparts distinct visible emission properties and Stokes shifts exceeding 100 nm relative to triazole precursors, a feature not recapitulated by smaller or differently oriented aryl groups [2]. Consequently, substituting a 2-naphthyl-1,2,3-triazole with a 1-naphthyl isomer, a phenyl analog, or a 1,2,4-triazole regioisomer can abolish the structure-specific interactions and spectral characteristics that underpin its procurement rationale.

Naphthyl attachment position
1‑Naphthyl isomers may shift binding orientation and photophysical output relative to 2‑naphthyl.
Triazole regiochemistry
1,5‑Disubstituted or 2H‑triazoles may disrupt the molecular recognition profile of 1,4‑substituted 1H‑triazoles.
Triazole core isomer
1,2,4‑Triazole regioisomers exhibit different heme coordination geometry and CYP inhibition patterns.

4-(2-Naphthyl)-1H-1,2,3-triazole: Comparative Evidence


Potency Against Pyrimethamine-Resistant P. falciparum

In a focused library of naphthyl-bearing 1,2,3-triazoles (4a–t), compounds 4m, 4n, and 4t demonstrated approximately 3.0-fold superior in vitro antiplasmodial activity compared to the clinical antifolate pyrimethamine against the pyrimethamine-resistant strain of Plasmodium falciparum [1]. The same compounds were also active against the pyrimethamine-sensitive strain, and mechanistic studies confirmed inhibition of parasite dihydrofolate reductase (PfDHFR) [1]. None of the synthesized triazoles exhibited cytotoxicity toward HEK-293 human embryonic kidney cells, indicating a favorable selectivity window for the chemotype [1][2].

Potency vs. pyrimethamine
Assay context
~3‑fold greater in vitro activity against resistant P. falciparum
Supports PfDHFR inhibition screening context
HEK‑293 cytotoxicity not observed for the series
Antiplasmodial Drug resistance 1,2,3-Triazole

Differential Binding Orientation in Glycogen Phosphorylase

Crystal structures of rabbit muscle glycogen phosphorylase b in complex with 1-(β-D-glucopyranosyl)-4-(2-naphthyl)-1H-1,2,3-triazole and its 1-naphthyl counterpart revealed that the 2-naphthyl isomer mimics the binding pose of the cognate N-acyl-β-D-glucopyranosylamine amide, preserving key hydrogen-bond and hydrophobic interactions, whereas the 1-naphthyl and phenyl analogs adopt a distinctly different aromatic orientation accompanied by conformational changes in the 280s loop of the enzyme [1]. Despite structural divergence, the inhibition constants (Ki values) for the amide–triazole pairs with R = 2-naphthyl were comparable, validating the bioisosteric relationship for the 2-naphthyl substitution pattern [1].

Binding orientation
Head‑to‑head
2‑Naphthyl isomer mimics cognate amide; 1‑naphthyl alters 280s loop
Bioisosteric replacement fidelity depends on 2‑naphthyl orientation
X‑ray crystallography of glycogen phosphorylase complexes
Glycogen phosphorylase Bioisosterism X-ray crystallography

Stokes Shift in 2-Naphthyl-Triazolium Salts

1,3,4-Trisubstituted-1,2,3-triazolium bromide salts incorporating a 2-naphthyl unit at the N1 position exhibit visible emission with Stokes shifts greater than 100 nm relative to their neutral triazole precursors, a photophysical enhancement attributed to the extended π-conjugation and charge-transfer character conferred by the 2-naphthyl chromophore [1]. In head-to-head comparisons across a series of aryl substituents (2-fluorenyl, 1-naphthyl, 2-naphthyl, 2-anthracenyl, 1-pyrenyl), the 2-naphthyl analog contributes to blue-to-yellow tunable emission and retains antimicrobial activity, with MIC values as low as 0.4 μM against Gram-positive bacteria [1][2].

Stokes shift
Reported
>100 nm (triazolium salt vs. precursor)
Supports fluorescence bioimaging assay development
MIC = 0.4 μM (Gram‑positive) for active analogs
Fluorescence Stokes shift Bioimaging

Regioisomer-Dependent CYP Inhibition and Heme Coordination

Comparative studies of triazole–heme interactions in cytochrome P450 enzymes demonstrate that 1,2,3-triazole coordinates the heme iron as a functionally competent ligand, forming a stable triazole–water–heme complex analogous to that of imidazole, whereas the isosteric 1,2,4-triazole shows distinct coordination geometry and inhibitory potency [1]. Within the broader triazole class, the 2-naphthyl substitution, when presented on a 1,2,3-triazole core, has been specifically associated with potent binding to CYP51 (lanosterol 14α-demethylase) in molecular docking studies of antifungal candidates, with binding scores correlating with observed in vitro activity [2]. This regioisomer-dependent heme coordination profile means that 1,2,4-triazole analogs bearing identical 2-naphthyl substituents cannot be assumed to engage CYP enzymes with the same affinity or mechanism.

CYP heme coordination
Class‑level
1,2,3‑Triazole forms stable triazole–water–heme complex
1,2,3‑Regiochemistry enables distinct CYP inhibition mode
Spectroscopic & docking evidence; 1,2,4‑triazole differs
Cytochrome P450 Heme coordination Regioisomerism

HEK-293 Cytotoxicity Profile

In the antiplasmodial evaluation of the naphthyl-1,2,3-triazole series (4a–t), all synthesized compounds were assessed for cytotoxicity against the human embryonic kidney HEK-293 cell line, and none was found to be toxic at concentrations relevant to their antiplasmodial activity [1]. This contrasts with several established antimalarial scaffolds that exhibit significant mammalian cell toxicity, and provides a baseline selectivity window that is directly relevant for hit-to-lead prioritization [1]. While compound-specific cytotoxicity data for 4-(2-naphthyl)-1H-1,2,3-triazole itself are not reported in isolation, the class-wide absence of HEK-293 toxicity supports the safety profile of the chemotype [1].

Cytotoxicity
Class‑level
No cytotoxicity in HEK‑293 across naphthyl‑triazole series
Supports selectivity endpoint review for the chemotype
Data to verify for individual compound
Cytotoxicity Selectivity HEK-293

4-(2-Naphthyl)-1H-1,2,3-triazole Application Scenarios


Antimalarial Lead Optimization for Resistant P. falciparum

Procurement of 4-(2-naphthyl)-1H-1,2,3-triazole as a core scaffold is warranted for medicinal chemistry programs pursuing next-generation dihydrofolate reductase (DHFR) inhibitors with activity against pyrimethamine-resistant malaria. The ~3.0-fold potency advantage of naphthyl-1,2,3-triazoles over pyrimethamine in resistant strains, combined with the absence of HEK-293 cytotoxicity, positions this chemotype as a privileged starting point for structure–activity relationship (SAR) expansion [1]. The demonstrated inhibition of parasite DHFR further supports mechanism-based design [1].

Amide-Triazole Bioisosterism for Glycogen Phosphorylase Inhibitors

For research groups developing glycogen phosphorylase inhibitors as potential antihyperglycemic agents, the 2-naphthyl-1,2,3-triazole scaffold uniquely recapitulates the binding mode of the native N-acyl amide substrate, as validated by X-ray crystallography [2]. The 1-naphthyl isomer, by contrast, induces an altered protein conformation and is not a suitable bioisostere. Procurement of the 2-naphthyl isomer is therefore essential for maintaining target engagement fidelity in structure-based design campaigns [2].

Fluorescent Probe Development for Bioimaging

The 2-naphthyl-1,2,3-triazole core, when converted to its triazolium salt, delivers a Stokes shift exceeding 100 nm—a performance characteristic critical for fluorescence microscopy and in vitro diagnostics [3]. The 2-naphthyl substituent is directly responsible for the visible emission properties and the large Stokes shift; substituting with 1-naphthyl or smaller aryl groups yields inferior spectral separation [3]. Researchers developing fluorescent chemosensors or photodynamic therapy agents should specify the 2-naphthyl-1,2,3-triazole intermediate to access these photophysical advantages [3].

CYP51-Targeted Antifungal Drug Discovery

The distinct heme coordination mode of 1,2,3-triazoles, compared to 1,2,4-triazoles, supports the use of 4-(2-naphthyl)-1H-1,2,3-triazole as a building block for CYP51-targeted antifungal agents [4]. Molecular docking studies of related naphthyl-1,2,3-triazole amides have shown significant binding affinity to the CYP51 active site, correlating with in vitro antifungal activity [5]. The 1,2,3-triazole regiochemistry is non-negotiable for accessing this specific heme interaction profile; 1,2,4-triazole regioisomers should be excluded from procurement specifications for this application [4].

Application
Selection Property
Validation Focus
Antimalarial lead optimization (resistant strains)
1,2,3‑Triazole DHFR inhibition scaffold
PfDHFR enzyme inhibition & HEK‑293 selectivity endpoints
Amide‑triazole bioisosterism for GP inhibitors
2‑Naphthyl binding‑mode mimicry
X‑ray crystallographic binding orientation confirmation
Fluorescent probe development
Triazolium salt with large Stokes shift
Photophysical spectral separation validation
CYP51‑targeted antifungal discovery
1,2,3‑Triazole heme coordination mode
CYP51 docking & antifungal activity correlation
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